N-(1-cyano-2-phenylethyl)prop-2-enamide
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Overview
Description
N-(1-cyano-2-phenylethyl)prop-2-enamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyano group, a phenylethyl group, and a prop-2-enamide moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyano-2-phenylethyl)prop-2-enamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as gas chromatography with mass spectrometry (GC-MS), quadrupole time-of-flight high-resolution mass spectrometry (QTOF-MS), and nuclear magnetic resonance spectroscopy (NMR) for the identification and quantification of the compound .
Chemical Reactions Analysis
Types of Reactions: N-(1-cyano-2-phenylethyl)prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the cyano and amide groups, which are reactive under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo cyanoacetylation reactions with amines in the presence of catalysts such as triethylamine . Reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, cyanoacetylation reactions can yield cyanoacetamide derivatives, which are valuable intermediates in the synthesis of biologically active compounds .
Scientific Research Applications
N-(1-cyano-2-phenylethyl)prop-2-enamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds. In biology and medicine, it is studied for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs and other bioactive molecules . In industry, the compound is used in the development of advanced materials and as an additive in various formulations .
Mechanism of Action
The mechanism of action of N-(1-cyano-2-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano and amide groups in the compound play a crucial role in its reactivity and binding affinity to target molecules. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(1-cyano-2-phenylethyl)prop-2-enamide can be compared with other similar compounds, such as acrylfentanyl and other fentanyl analogs. These compounds share structural similarities, including the presence of a cyano group and an amide moiety . this compound is unique in its specific chemical structure and reactivity, which distinguishes it from other related compounds .
List of Similar Compounds:- Acrylfentanyl
- Acetylfentanyl
- Carfentanil
- α-Methylfentanyl
- 3-Methylfentanyl
- Furanylfentanyl
- 4-Fluorobutyrylfentanyl
- 4-Methoxybutyrylfentanyl
- 4-Chloroisobutyrylfentanyl
- 4-Fluoroisobutyrylfentanyl
- Tetrahydrofuranylfentanyl
- Cyclopentylfentanyl
- Ocfentanil
Properties
CAS No. |
2411240-61-2 |
---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.2 |
Purity |
95 |
Origin of Product |
United States |
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